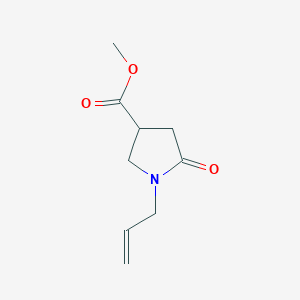

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

説明

BenchChem offers high-quality 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 5-oxo-1-prop-2-enylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-4-10-6-7(5-8(10)11)9(12)13-2/h3,7H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIHRBSYJXBJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Spectroscopic Data of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (CAS 71548-52-2), a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict the characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind these predictions is explained to provide a robust framework for the identification and characterization of this compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and analysis of this and related pyrrolidinone scaffolds.

Introduction and Molecular Structure

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a derivative of the pyroglutamic acid scaffold, a common motif in biologically active molecules. The structure features a five-membered lactam ring, an N-allyl substituent, and a methyl ester at the C3 position. These functional groups impart specific and predictable spectroscopic signatures that are crucial for its unambiguous identification. Understanding these signatures is paramount for confirming the successful synthesis and purity of the compound, which are critical steps in any drug discovery and development pipeline.

The molecular structure and atom numbering scheme used throughout this guide are presented below:

Figure 1: Molecular structure of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The predicted chemical shifts are based on the analysis of similar 5-oxopyrrolidine structures and standard chemical shift tables.[1]

Experimental Protocol (Typical): A sample of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer at room temperature.

Predicted ¹H NMR Data (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H2' | 5.65 - 5.85 | ddt | J ≈ 17.2, 10.4, 5.8 | 1H | Vinylic proton deshielded by the double bond and coupled to H3' (cis and trans) and H1'. |

| H3'a (trans) | 5.15 - 5.25 | dq | J ≈ 17.2, 1.5 | 1H | Vinylic proton, trans to H2', showing a large geminal coupling and a small allylic coupling. |

| H3'b (cis) | 5.05 - 5.15 | dq | J ≈ 10.4, 1.5 | 1H | Vinylic proton, cis to H2', showing a smaller geminal coupling and a small allylic coupling. |

| H1' | ~3.95 | dt | J ≈ 5.8, 1.5 | 2H | Methylene protons adjacent to the nitrogen and the double bond. |

| O-CH₃ (H7) | ~3.70 | s | - | 3H | Singlet for the methyl ester protons. |

| N-CH₂ (H4) | 3.40 - 3.60 | m | - | 2H | Methylene protons adjacent to the nitrogen of the lactam. |

| CH -COOCH₃ (H3) | 3.15 - 3.30 | m | - | 1H | Methine proton at the chiral center, coupled to H2 and H4 protons. |

| CH ₂-C=O (H2) | 2.60 - 2.80 | m | - | 2H | Methylene protons adjacent to the lactam carbonyl group. |

Causality and Insights:

-

Allyl Group: The allyl group presents a characteristic set of signals. The internal proton (H2') is the most deshielded due to its position on the double bond and will appear as a complex multiplet (ddt). The terminal vinyl protons (H3'a and H3'b) will be diastereotopic and appear as distinct multiplets, with the trans proton typically resonating slightly downfield from the cis proton.

-

Pyrrolidine Ring: The protons on the pyrrolidine ring exhibit complex splitting patterns due to diastereotopicity and mutual coupling. The protons on C4 (adjacent to the nitrogen) are expected to be downfield compared to the protons on C2 (adjacent to the carbonyl).

-

Ester Methyl Group: The methyl ester protons (H7) are expected to be a sharp singlet around 3.70 ppm, a characteristic region for this functional group.

Figure 2: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are based on data from similar pyrrolidinone derivatives and standard correlation tables.[1]

Experimental Protocol (Typical): The same sample prepared for ¹H NMR analysis would be used. A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer, typically requiring a larger number of scans for adequate signal-to-noise.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C5 (Lactam C=O) | ~175 | Carbonyl carbon of the lactam. |

| C6 (Ester C=O) | ~172 | Carbonyl carbon of the methyl ester. |

| C2' (Allyl CH) | ~132 | Internal sp² carbon of the allyl group. |

| C3' (Allyl CH₂) | ~118 | Terminal sp² carbon of the allyl group. |

| C7 (O-CH₃) | ~52 | Methyl carbon of the ester. |

| C1' (N-CH₂) | ~48 | sp³ carbon of the allyl group attached to nitrogen. |

| C4 (N-CH₂) | ~45 | Methylene carbon of the ring adjacent to nitrogen. |

| C3 (CH) | ~38 | Methine carbon of the ring. |

| C2 (CH₂) | ~35 | Methylene carbon of the ring adjacent to the carbonyl. |

Causality and Insights:

-

Carbonyl Carbons: The two carbonyl carbons (lactam and ester) are the most deshielded and will appear far downfield. The lactam carbonyl (C5) is typically slightly more deshielded than the ester carbonyl (C6).

-

Alkene Carbons: The sp² hybridized carbons of the allyl group will appear in the typical alkene region (110-140 ppm).

-

Aliphatic Carbons: The sp³ hybridized carbons of the pyrrolidine ring, the N-CH₂ of the allyl group, and the ester methyl group will appear in the upfield region of the spectrum. The carbons directly attached to the electronegative nitrogen and oxygen atoms will be the most deshielded within this group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Typical): A thin film of the neat liquid sample would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates and analyzed using a Fourier-transform infrared (FTIR) spectrometer.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3080 | Medium | =C-H | sp² C-H Stretch |

| 2950-2850 | Medium | -C-H | sp³ C-H Stretch |

| ~1740 | Strong | Ester C=O | Carbonyl Stretch |

| ~1690 | Strong | Lactam C=O | Carbonyl Stretch |

| ~1645 | Medium | C=C | Alkene Stretch |

| 1250-1150 | Strong | C-O | Ester C-O Stretch |

Causality and Insights:

-

Carbonyl Region: The most prominent features in the IR spectrum will be the two strong carbonyl stretching absorptions. The ester carbonyl is expected at a higher frequency (~1740 cm⁻¹) than the lactam carbonyl (~1690 cm⁻¹), which is consistent with the general trend for these functional groups.[2]

-

Alkene Absorptions: The presence of the allyl group will be confirmed by the C=C stretching vibration around 1645 cm⁻¹ and the sp² C-H stretching vibration just above 3000 cm⁻¹.

-

C-O Stretch: A strong band in the 1250-1150 cm⁻¹ region will be indicative of the C-O single bond stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in confirming its structure.

Experimental Protocol (Typical): The sample would be introduced into an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. ESI is a softer ionization technique and is more likely to show the molecular ion peak.

Predicted Mass Spectral Data (ESI-MS):

| m/z | Ion | Rationale |

| 198.11 | [M+H]⁺ | Protonated molecular ion. |

| 220.09 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 138.08 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 156.09 | [M - C₃H₅]⁺ | Loss of the allyl radical. |

Causality and Insights:

-

Molecular Ion: The molecular weight of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is 197.22 g/mol . In ESI-MS, the most likely observed ion would be the protonated molecule [M+H]⁺ at m/z 198.11. A sodium adduct [M+Na]⁺ at m/z 220.09 is also common.

-

Fragmentation: Common fragmentation pathways would involve the cleavage of the ester and allyl groups. The loss of the methoxycarbonyl radical (•COOCH₃) or the allyl radical (•C₃H₅) would lead to significant fragment ions.

Figure 3: Predicted ESI-MS fragmentation pathways.

Conclusion

This guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. The presented data, derived from established spectroscopic principles and analysis of analogous structures, offers a robust framework for the characterization of this compound. Researchers and scientists can use this guide to anticipate the expected spectral features, aiding in the confirmation of its synthesis and assessment of its purity.

References

-

LibreTexts Chemistry. IR Spectrum of Esters. Available online: [Link] (accessed on March 29, 2026).

-

Nikam, et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available online: [Link] (accessed on March 29, 2026).

Sources

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester: A Comprehensive Guide to Structure Elucidation

Executive Summary

The unambiguous structure elucidation of functionalized γ -lactams is a critical bottleneck in the development of pyrrolidone-based therapeutics and advanced intermediates. 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (CAS: 71548-52-2) presents a unique analytical challenge due to its dual carbonyl environments, flexible allyl appendage, and the presence of a chiral center at C3 which induces complex diastereotopic splitting in its nuclear magnetic resonance (NMR) profile.

As a Senior Application Scientist, I approach structure elucidation not merely as a checklist of analytical techniques, but as a self-validating system of logical deductions . This guide details the causal reasoning, expected spectral data, and validated protocols required to definitively prove the chemical architecture of this molecule.

Chemical Profile & Structural Logic

Chemical Name: Methyl 1-allyl-5-oxopyrrolidine-3-carboxylate Molecular Formula: C₉H₁₃NO₃ Exact Mass: 183.0895 Da SMILES: COC(=O)C1CC(=O)N(CC=C)C1

The molecule consists of a 5-membered nitrogen heterocycle ( γ -lactam)[1]. The nitrogen (N1) is alkylated with an allyl group, providing a handle for cross-metathesis or radical chemistry. Position C5 contains the lactam carbonyl, while position C3 is substituted with a methyl ester. The structural proof must independently verify:

-

The intact mass and elemental composition.

-

The differentiation of the ester and lactam carbonyls.

-

The connectivity of the allyl group to the nitrogen rather than carbon.

-

The regiochemistry of the ester at C3 versus C4.

Analytical Workflow

The following directed acyclic graph illustrates our orthogonal analytical pipeline.

Figure 1: Orthogonal analytical workflow for the structure elucidation of the target γ -lactam.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before mapping atomic connectivity, we must establish the precise elemental composition. High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) is chosen because the soft ionization preserves the intact molecular ion, while the basicity of the lactam nitrogen readily accepts a proton.

-

Expected Ion: [M+H]+ at m/z 184.0968 (calculated for C₉H₁₄NO₃⁺).

-

Isotopic Pattern: The absence of M+2 isotopes (like ³⁷Cl or ⁸¹Br) confirms the lack of halogens, supporting the C, H, N, O composition.

-

Key Fragmentation (MS/MS): Collision-Induced Dissociation (CID) typically yields a neutral loss of methanol (-32 Da) from the methyl ester, resulting in a fragment at m/z 152.07. A subsequent loss of CO (-28 Da) yields m/z 124.07, characteristic of pyrrolidone ring fragmentation.

Infrared (IR) Spectroscopy

Causality: While NMR provides connectivity, FT-IR is exquisitely sensitive to bond force constants, making it the premier technique for distinguishing the two distinct carbonyl groups in this molecule[2].

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Rationale |

| Ester C=O | 1735 - 1745 | Stretching | Higher frequency due to the electronegative alkoxy oxygen withdrawing electron density (inductive effect). |

| Lactam C=O | 1690 - 1705 | Stretching | Lower frequency due to the resonance contribution from the nitrogen lone pair, which increases single-bond character. |

| Allyl C=C | 1640 - 1650 | Stretching | Weak to moderate sharp peak confirming the alkene. |

| C-O (Ester) | 1170 - 1200 | Stretching | Confirms the ester linkage alongside the 1740 cm⁻¹ band. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for this elucidation. The presence of the C3 stereocenter breaks the local symmetry of the pyrrolidine ring, rendering the methylene protons at C2 and C4 diastereotopic [1][2]. This means they will appear as distinct signals with complex geminal coupling ( 2J≈10−17 Hz).

¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Logic |

| Allyl -CH= | 5.75 | ddt | 1H | 17.0, 10.5, 6.0 | Internal alkene proton; highly deshielded. |

| Allyl =CH₂ | 5.15 - 5.25 | m | 2H | - | Terminal alkene protons; distinct cis and trans couplings to the internal proton. |

| Allyl N-CH₂ | 3.95 | dt | 2H | 6.0, 1.5 | Deshielded by the adjacent nitrogen; allylic coupling present. |

| O-CH₃ | 3.72 | s | 3H | - | Sharp singlet characteristic of a methyl ester. |

| C2-Hₐ | 3.65 | dd | 1H | 10.0, 7.5 | Downfield due to adjacent N. Diastereotopic splitting. |

| C2-H₆ | 3.50 | dd | 1H | 10.0, 6.0 | Geminal partner to C2-Hₐ. |

| C3-H | 3.25 | m | 1H | - | Methine proton adjacent to the ester carbonyl. |

| C4-Hₐ | 2.75 | dd | 1H | 17.0, 8.5 | Upfield relative to C2; adjacent to lactam C=O. |

| C4-H₆ | 2.60 | dd | 1H | 17.0, 6.0 | Geminal partner to C4-Hₐ. |

¹³C NMR Assignments (100 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Type | Assignment Logic |

| C=O (Ester) | 174.2 | C | Ester carbonyl carbon. |

| C5 (Lactam) | 173.5 | C | Lactam carbonyl carbon. |

| Allyl -CH= | 132.4 | CH | Alkene methine carbon. |

| Allyl =CH₂ | 118.6 | CH₂ | Alkene terminal methylene. |

| O-CH₃ | 52.4 | CH₃ | Methoxy carbon. |

| C2 | 49.8 | CH₂ | Pyrrolidine methylene adjacent to Nitrogen. |

| Allyl N-CH₂ | 45.6 | CH₂ | Allyl methylene adjacent to Nitrogen. |

| C3 | 35.2 | CH | Pyrrolidine methine. |

| C4 | 34.5 | CH₂ | Pyrrolidine methylene adjacent to lactam C=O. |

2D NMR Connectivity (HMBC)

To definitively prove that the allyl group is on the nitrogen and the ester is at C3, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC shows correlations across 2 to 3 bonds ( 2JCH and 3JCH ).

-

Proof of N-Alkylation: The allyl N-CH₂ protons (~3.95 ppm) will show a strong 3J correlation to the C2 carbon (~49.8 ppm) and the C5 lactam carbonyl (~173.5 ppm).

-

Proof of Regiochemistry: The methoxy protons (~3.72 ppm) will correlate only to the ester carbonyl (~174.2 ppm). The C3-H proton will correlate to the ester carbonyl, C2, and C4.

Figure 2: Critical HMBC correlations establishing the regiochemistry of the allyl and ester groups.

Stereochemical Considerations

The molecule possesses a single stereocenter at C3. Standard synthesis (e.g., via alkylation of a generic pyrrolidone or cyclization of an allyl amine with itaconic acid derivatives) typically yields a racemate. To determine the enantiomeric excess (ee), the self-validating protocol requires Chiral High-Performance Liquid Chromatography (HPLC) .

-

Stationary Phase: Amylose or cellulose-based chiral columns (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: Hexane/Isopropanol (typically 90:10 to 80:20 v/v).

-

Detection: UV at 210 nm (due to the lactam and ester chromophores).

Experimental Protocols

Protocol A: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh exactly 15.0 mg of the purified 1-allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester into a clean glass vial.

-

Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample depth is at least 4 cm to avoid magnetic field shimming errors.

-

Acquisition (1D): Acquire the ¹H spectrum at 400 MHz with 16 scans, a relaxation delay (D1) of 1.5 s, and an acquisition time of 3.0 s. Acquire the ¹³C spectrum at 100 MHz with 1024 scans, D1 of 2.0 s, and WALTZ-16 proton decoupling.

-

Acquisition (2D): For HMBC, set the long-range coupling constant ( JCH ) delay to 8 Hz (approx. 62.5 ms evolution time). Acquire with 256 increments in the indirect dimension.

Protocol B: ESI-HRMS Analysis

-

Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures efficient protonation of the lactam nitrogen.

-

Injection: Inject 2 µL into a Q-TOF mass spectrometer via direct infusion or a short C18 trap column.

-

Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and acquire data in positive ion mode over a mass range of m/z 50–500.

-

Calibration: Utilize a lock-mass solution (e.g., Leucine Enkephalin) infused simultaneously to ensure mass accuracy within < 3 ppm.

References

-

PubChem. "1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester." National Center for Biotechnology Information. Available at:[Link][3]

-

Arabian Journal of Chemistry. "New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations." Arabian Journal of Chemistry, 2025. Available at:[Link][2]

-

Beretta, G., et al. "Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey." Magnetic Resonance in Chemistry, 47(5), 456-459, 2009. Available at:[Link][1]

Sources

- 1. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]

- 3. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of substituted pyrrolidinones

The Physical Chemistry of Substituted Pyrrolidinones: Mechanisms, Measurements, and Applications in Drug Development

Introduction

Substituted pyrrolidinones are a fundamental class of five-membered lactam (cyclic amide) compounds that serve as critical pillars in modern chemical synthesis, materials science, and pharmaceutical formulation[1]. Ranging from the unsubstituted 2-pyrrolidinone to highly functionalized active pharmaceutical ingredients (APIs) like the racetam class of nootropics, the physical properties of these molecules strictly dictate their utility. For researchers and drug development professionals, understanding the causality between molecular structure and macroscopic physical properties—such as dipole moment, dielectric constant, and partition coefficient (LogP)—is essential for rational formulation and targeted drug design.

Structural Determinants of Physical Properties

The physical behavior of pyrrolidinones is governed by their highly polar, planar cis-amide core[1].

-

Hydrogen Bonding and Melting Points: Unsubstituted 2-pyrrolidinone possesses an N-H group, which acts as both a hydrogen bond donor and acceptor. This structural feature enables the formation of extensive intermolecular hydrogen-bonded networks, increasing the lattice energy and resulting in a solid state at room temperature (melting point ~25 °C)[2][3]. Conversely, N-alkyl substitution (e.g., N-methyl-2-pyrrolidone, NMP) eliminates the hydrogen bond donor capacity. Without these intermolecular networks, the molecules are held together primarily by weaker London dispersion forces and dipole interactions. This drastically lowers the thermal energy required for phase transition, dropping the melting point to -24 °C and rendering NMP a liquid under ambient conditions[1].

-

Dipole Moment and Boiling Points: Despite the loss of H-bond donors in N-substituted variants, their boiling points remain exceptionally high (e.g., NMP boils at 202 °C)[1][4]. This is caused by the strong dipole-dipole interactions generated by the lactam ring. Density Functional Theory (DFT) calculations reveal that the mesomeric effect of the amide nitrogen donates electron density into the carbonyl oxygen, creating a massive dipole moment (4.09 D for NMP). This extreme polarity makes them exceptional aprotic solvents capable of dissolving recalcitrant lipophilic polymers and inorganic salts alike[4].

Comparative Physical Properties

The following table synthesizes the quantitative physical data for key industrial pyrrolidinones, illustrating the impact of N-substitution on lipophilicity and phase transitions.

| Property | 2-Pyrrolidinone | N-Methyl-2-pyrrolidone (NMP) | N-Ethyl-2-pyrrolidone (NEP) | 1-Vinyl-2-pyrrolidone (NVP) |

| CAS Number | 616-45-5[2] | 872-50-4 | 2687-91-4[5] | 88-12-0[6] |

| Molecular Weight | 85.10 g/mol [2] | 99.13 g/mol [1] | 113.16 g/mol | 111.14 g/mol |

| Melting Point | 25.0 °C[2][3] | -24.0 °C[1] | -23.5 °C[5] | 13.5 °C[6] |

| Boiling Point | 245 °C[2][3] | 202 - 204 °C[1] | 204 °C[5] | 217.5 °C[6] |

| Density (25 °C) | 1.116 g/cm³[2][3] | 1.028 g/cm³[1] | 0.992 g/cm³[7] | 1.040 g/cm³[6] |

| Dipole Moment | ~3.8 D | 4.09 D[4] | ~4.1 D | ~4.0 D |

| LogP (o/w) | -0.85 | -0.40 | -0.04[7] | 0.37[6] |

Analytical Workflows: Self-Validating Protocols

To ensure trustworthiness in pharmaceutical development, the measurement of physical properties must rely on self-validating experimental systems. Below is the gold-standard methodology for determining the partition coefficient (LogP), a critical parameter for predicting blood-brain barrier (BBB) permeability for pyrrolidinone-based APIs[8].

Protocol: Shake-Flask / HPLC Determination of LogP Objective: Accurately quantify the 1-octanol/water partition coefficient of novel substituted pyrrolidinones. Causality & Validation: This protocol utilizes mutual pre-saturation to prevent solvent volume shifts and includes a strict mass-balance calculation to validate that no solute is lost to volatility or glass adsorption.

-

Phase Mutual Saturation: Vigorously stir equal volumes of ultra-pure water (buffered to pH 7.4 to suppress ionization of trace impurities) and 1-octanol for 24 hours at 25.0 ± 0.1 °C. Separate the phases. Causality: Octanol and water have slight mutual solubility; pre-saturation ensures phase volumes remain perfectly constant during the actual assay, preventing concentration artifacts.

-

Solute Preparation: Dissolve the substituted pyrrolidinone in the pre-saturated aqueous phase to achieve a precise concentration of 1.0 mg/mL.

-

Equilibration: Transfer 5.0 mL of the spiked aqueous phase and 5.0 mL of pre-saturated 1-octanol into a glass centrifuge tube with a PTFE-lined cap. Rotate end-over-end at 15 rpm for 60 minutes at 25.0 °C. Causality: Gentle rotation prevents the formation of intractable micro-emulsions while ensuring thermodynamic equilibrium is reached between the phases.

-

Phase Separation: Centrifuge the tubes at 3000 × g for 15 minutes. Causality: Centrifugation is mandatory to break sub-visible emulsions. Micro-droplets of octanol suspended in the aqueous phase will artificially inflate the aqueous concentration, skewing the calculated LogP toward 0.

-

Quantification (HPLC-UV): Carefully sample both phases using separate syringes. Quantify the pyrrolidinone concentration using HPLC with UV detection (typically 210-220 nm for the lactam carbonyl).

-

Self-Validation (Mass Balance): Calculate total recovered mass: (Coct×Voct)+(Caq×Vaq) . If the recovery is < 98% of the initial input mass, discard the result as it indicates systemic loss. The LogP is calculated as log10(Coct/Caq) .

Visualization of Physicochemical Routing

The physical properties of a pyrrolidinone derivative directly dictate its routing in pharmaceutical development. Highly polar, low-LogP variants are utilized as penetration-enhancing excipients, whereas lipophilic variants are explored as target-binding APIs[8].

Figure 1: Workflow for physicochemical profiling and application routing of pyrrolidinones.

Implications in Drug Development

The unique physical chemistry of substituted pyrrolidinones makes them indispensable in drug formulation. NMP, often utilized under pharmaceutical-grade standards, leverages its high dielectric constant (~32.2) and strong H-bond accepting nature to solubilize recalcitrant, highly crystalline APIs[9]. Furthermore, its LogP of -0.40 allows it to partition effectively into both the aqueous domains and the lipid bilayers of the stratum corneum, making it a premier penetration enhancer for transdermal drug delivery systems[1][3].

Conversely, when developing pyrrolidinone-based APIs (such as antimalarial pyrrolones or antiepileptic racetams), medicinal chemists deliberately substitute the ring to increase LogP and decrease aqueous solubility. This physicochemical shift enhances passive diffusion across the lipophilic blood-brain barrier or parasitic cell membranes, demonstrating how manipulating the physical properties of the pyrrolidinone core directly controls pharmacokinetics[8].

References

-

N-METHYL-2-PYRROLIDONE - Ataman Kimya | Ataman Chemicals |

-

1-Methyl-2-Pyrrolidone for analysis, ACS | ITW Reagents | 4

-

N-Methyl-2-pyrrolidone | Wikipedia | 1

-

An In-depth Technical Guide to 2-Pyrrolidinone: Chemical Structure, Properties, and Applications | Benchchem |2

-

N-Methyl-2-pyrrolidone (NMP) | Electronic Grade Solvent | Dravyom Chemical Company | 9

-

1-vinyl-2-pyrrolidinone, 88-12-0 | The Good Scents Company | 6

-

2-Pyrrolidone | C4H7NO | CID 12025 | PubChem - NIH | 3

-

DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones | Arabian Journal of Chemistry |

-

2-PYRROLIDONE | Ataman Kimya |

-

Showing Compound 2-Pyrrolidinone (FDB000741) | FooDB | 10

-

Draft screening assessment 2-Pyrrolidinone, 1-methyl | Canada.ca | 5

-

ethyl pyrrolidone, 2687-91-4 | The Good Scents Company | 7

-

Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials | Journal of Medicinal Chemistry - ACS | 8

Sources

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-2-Pyrrolidone for analysis, ACS [itwreagents.com]

- 5. Draft screening assessment 2-Pyrrolidinone, 1-methyl- and 2-Pyrrolidinone, 1-ethyl- - Canada.ca [canada.ca]

- 6. 1-vinyl-2-pyrrolidinone, 88-12-0 [thegoodscentscompany.com]

- 7. ethyl pyrrolidone, 2687-91-4 [thegoodscentscompany.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dravyom.com [dravyom.com]

- 10. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]

Stereochemical Profiling and Asymmetric Synthesis of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester: A Comprehensive Guide for Drug Development

Executive Summary

The compound 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (CAS: 71548-52-2)[1] represents a highly versatile gamma-lactam building block in modern medicinal chemistry. Featuring a pyrrolidin-2-one core, an N-allyl handle for late-stage functionalization (e.g., olefin cross-metathesis or epoxidation), and a crucial stereocenter at the C3 position, this molecule is a privileged pharmacophore scaffold. Because the 3D spatial orientation of the C3 ester group dictates target receptor affinity, controlling the stereochemistry—yielding enantiopure (3R) or (3S) configurations—is a paramount requirement for drug development professionals. This whitepaper provides a comprehensive technical guide on the structural profiling, de novo synthesis, and self-validating enzymatic resolution protocols for this critical intermediate.

Structural & Stereochemical Analysis

The molecular architecture of methyl 1-allyl-5-oxopyrrolidine-3-carboxylate consists of a five-membered nitrogen heterocycle. Standard IUPAC nomenclature for lactams assigns the nitrogen as position 1 and the carbonyl carbon as position 2 (or 5, depending on substituent numbering; here, it is 5-oxo relative to the N-allyl group)[2]. The molecule possesses exactly one stereogenic center at C3, which dictates its existence as a pair of non-superimposable enantiomers.

Table 1: Physicochemical and Stereochemical Properties

| Property | Value |

| IUPAC Name | Methyl 1-allyl-5-oxopyrrolidine-3-carboxylate |

| CAS Number (Racemate) | 71548-52-2[1] |

| CAS Number (Free Acid) | 16199-99-8[3] |

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.21 g/mol [1] |

| Stereocenters | 1 (C3 position) |

| Enantiomeric Pair | (3R) and (3S) |

De Novo Synthesis & Racemization Dynamics

Expertise & Experience: The most atom-economical and scalable route to the racemic ester relies on the condensation of dimethyl itaconate (or itaconic acid followed by esterification) with allylamine[3]. The causality behind choosing this exact pathway lies in its thermodynamic favorability; the reaction proceeds via a tandem sequence that naturally drives itself to completion:

-

Aza-Michael Addition: The primary amine of allylamine attacks the electron-deficient beta-carbon of the itaconate double bond.

-

Intramolecular Lactamization: The resulting secondary amine undergoes spontaneous intramolecular amidation with the adjacent methyl ester, extruding methanol and closing the five-membered gamma-lactam ring.

Because the starting materials are achiral, the aza-Michael addition creates the C3 stereocenter in a 1:1 ratio, yielding a racemic mixture of (3R) and (3S) enantiomers.

Fig 1: De novo synthesis and enzymatic kinetic resolution pathway of the racemic ester.

Enantiomeric Resolution & Asymmetric Synthesis Protocols

Trustworthiness: To transition from a racemic intermediate to an enantiopure active pharmaceutical ingredient (API), the system must employ a self-validating resolution protocol. While asymmetric hydrogenation using chiral Rhodium catalysts (e.g., with Josiphos or Ferriphos ligands) can yield high enantiomeric excess (ee) on related precursors[4], Enzymatic Kinetic Resolution (EKR) remains the gold standard for pyrrolidine-3-carboxylic acid esters due to its high scalability and mild operational conditions[5].

Protocol 1: Enzymatic Kinetic Resolution via CAL-B

Candida antarctica lipase B (CAL-B) exhibits profound stereoselectivity toward the ester moiety of pyrrolidine-3-carboxylates[5]. The enzyme selectively hydrolyzes the (3S)-ester into its corresponding free acid, leaving the (3R)-ester intact. This differential solubility is the core mechanism that allows for simple liquid-liquid extraction.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 100 mmol of racemic 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester in 50 mL of a co-solvent (e.g., tert-butanol) to ensure complete homogenous dispersion.

-

Buffer Addition: Add 450 mL of 0.1 M sodium phosphate buffer (pH 7.2). The pH must be strictly maintained to optimize the enzyme's active site conformation and prevent spontaneous, non-enzymatic background hydrolysis.

-

Biocatalyst Introduction: Add 2.0 g of immobilized CAL-B (e.g., Novozym 435).

-

Incubation & Monitoring: Incubate the biphasic mixture at 30°C under orbital shaking (200 rpm). Monitor the reaction progress via chiral HPLC. Terminate the reaction when exactly 50% conversion is reached (typically 24–48 hours).

-

Phase Separation (Self-Validating Step): Filter the immobilized enzyme for recycling. Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

-

Organic Phase: Contains the unreacted, enantiopure (3R)-methyl ester.

-

Aqueous Phase: Contains the water-soluble (3S)-carboxylic acid (which can be recovered by acidifying the aqueous layer to pH 2 and extracting with dichloromethane).

-

Analytical Validation of Stereochemical Purity

To ensure the integrity of the EKR protocol, the enantiomeric excess (ee) must be quantitatively verified. A self-validating loop is employed where any batch failing the >99% ee threshold is subjected to classical diastereomeric salt recrystallization to upgrade the optical purity.

Chiral HPLC Parameters:

-

Column: Daicel Chiralpak IC (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol (80:20 v/v) under isocratic conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

Fig 2: Self-validating analytical workflow for enantiomeric excess (ee) verification.

References

- Guidechem. "1-anilino-5-oxo-pyrrolidine-3-carboxylic acid methyl ester 104509-16-2 wiki".

- AiFChem. "71548-52-2 | 1-allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester".

- ChemicalBook. "1-ALLYL-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID synthesis".

- ResearchGate.

- Chemical Reviews - ACS Publications.

Sources

Application Note: Divergent Synthetic Strategies Utilizing 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

Executive Summary

In modern organic synthesis and drug development, functionalized pyrrolidones serve as privileged scaffolds for peptidomimetics, central nervous system (CNS) therapeutics, and complex alkaloid frameworks. This application note details the strategic utilization of 1[1] (CAS: 71548-52-2), a highly versatile, trifunctional building block. By leveraging orthogonal reactivity across its three distinct functional groups—an N-allyl handle, a robust gamma-lactam core, and a C3-methyl ester—chemists can execute highly chemoselective transformations to generate diverse libraries of nitrogen-containing heterocycles.

Structural Anatomy & Reactivity Profile

The synthetic utility of this compound lies in the predictable and orthogonal nature of its functional groups. Understanding the causality behind their reactivity is critical for designing successful experimental workflows:

-

The N-Allyl Group: The allyl moiety functions as a versatile vector for carbon-carbon bond formation via Olefin Cross-Metathesis (OCM). Because the adjacent electron-withdrawing lactam nitrogen slightly deactivates the alkene, highly active ruthenium alkylidenes, such as 2[2], are required to ensure efficient catalytic turnover and prevent non-productive chelation.

-

The C3-Methyl Ester: This highly electrophilic center is susceptible to nucleophilic attack and reduction. It can be selectively reduced to a primary alcohol using mild hydride donors (e.g., LiBH4) or hydrolyzed to the corresponding 3[3] without disturbing the lactam core.

-

The C5 Gamma-Lactam: The lactam carbonyl provides conformational rigidity and is chemically inert to mild reducing agents and metathesis conditions. However, it can be globally deoxygenated to a substituted pyrrolidine using strong electrophilic reducing agents like Borane-THF (BH3·THF).

Chemoselectivity & Transformation Data

To facilitate experimental design, the following table summarizes the quantitative expectations and chemoselective boundaries of the core scaffold under various standard conditions.

| Transformation | Reagent System | Target Functional Group | Unaffected Group(s) | Expected Yield Range |

| Ester Reduction | LiBH4, THF/MeOH, 0 °C to RT | C3-Methyl Ester | N-Allyl, C5-Lactam | 85% – 92% |

| Cross-Metathesis | Grubbs II (5 mol%), CH2Cl2, 40 °C | N-Allyl | C3-Ester, C5-Lactam | 75% – 88% |

| Lactam Reduction | BH3·THF, THF, 65 °C | C5-Lactam | N-Allyl | 60% – 75% |

| Hydrolysis | LiOH, THF/H2O, RT | C3-Methyl Ester | N-Allyl, C5-Lactam | 90% – 98% |

Pathway Visualization

Divergent synthetic pathways of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can confidently track reaction progress and verify structural integrity at each step.

Protocol A: Chemoselective Reduction of the C3-Ester

Objective: Synthesize 1-allyl-4-(hydroxymethyl)pyrrolidin-2-one. Causality: Lithium borohydride (LiBH4) is selected over Lithium aluminum hydride (LiAlH4) because LiAlH4 indiscriminately reduces both the ester and the lactam. The addition of catalytic methanol generates a highly reactive alkoxyborohydride intermediate, accelerating the ester reduction while the resonance-stabilized gamma-lactam remains completely untouched.

Step-by-Step Procedure:

-

Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1-allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add LiBH4 (2.0 M in THF, 2.0 equiv) dropwise over 10 minutes.

-

Catalysis: Slowly add anhydrous Methanol (2.0 equiv) dropwise. Caution: Vigorous hydrogen gas evolution will occur.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4Cl (15 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validation Checkpoints:

-

In-Process (TLC): Using 70% EtOAc/Hexanes, the starting material (Rf ~0.6) will disappear, replaced by a highly polar product spot (Rf ~0.2) that stains positively with KMnO4 (due to the intact allyl group).

-

Post-Isolation (FT-IR): Successful chemoselective reduction is confirmed by the disappearance of the ester C=O stretch at ~1735 cm⁻¹ and the retention of the strong lactam C=O stretch at ~1690 cm⁻¹, alongside the appearance of a broad O-H stretch at ~3300 cm⁻¹.

Protocol B: Olefin Cross-Metathesis (OCM) via Grubbs II

Objective: Functionalize the N-allyl side chain via cross-metathesis with a terminal olefin (e.g., methyl acrylate). Causality: N-allyl lactams exhibit slight coordination to ruthenium centers, which can retard the catalytic cycle. The 4[4] features a strongly electron-donating N-heterocyclic carbene (NHC) ligand, providing the necessary electron density and stability to drive the metathesis of these partially deactivated olefins[5].

Step-by-Step Procedure:

-

Preparation: Dissolve the starting ester (1.0 equiv, 5 mmol) and methyl acrylate (3.0 equiv, 15 mmol) in anhydrous CH2Cl2 (0.1 M) in a Schlenk flask.

-

Degassing (Critical): Sparge the solution with Argon for 20 minutes. Causality: Dissolved oxygen rapidly decomposes the active ruthenium alkylidene species.

-

Catalyst Addition: Add Grubbs II catalyst (5 mol%, 0.25 mmol) in one portion. The solution will turn a deep burgundy color.

-

Reflux: Attach a reflux condenser and heat the mixture to 40 °C for 12 hours under a positive pressure of Argon.

-

Quenching: Cool to room temperature and add ethyl vinyl ether (1.0 mL) to quench the active ruthenium carbene. Stir for 30 minutes.

-

Purification: Concentrate the mixture and purify directly via flash column chromatography (gradient: 20% to 50% EtOAc in Hexanes).

Self-Validation Checkpoints:

-

In-Process (Visual): Maintaining a reddish-brown hue indicates an active catalyst; a rapid shift to black indicates premature catalyst death (likely due to oxygen ingress).

-

Post-Isolation (¹H NMR): Definitive validation is achieved via NMR. The terminal allyl protons (multiplet at δ 5.1–5.2 ppm) will completely disappear. They are replaced by internal olefinic protons (δ 6.5–7.0 ppm) exhibiting a large coupling constant (J ≈ 15.5 Hz), confirming the exclusive formation of the E-isomer[5].

References

-

ACS Publications - Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions[Link]

-

NIH PMC - Regioselective Domino Metathesis of Unsymmetrical 7-Oxanorbornenes with Electron-Rich Vinyl Acetate toward Biologically Active Glutamate Analogues[Link]

-

MDPI - Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones[Link]

Sources

- 1. 71548-52-2 | 1-allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester - AiFChem [aifchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-ALLYL-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID | 16199-99-8 [chemicalbook.com]

- 4. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as a Versatile Chiral Building Block

Executive Summary

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (CAS: 71548-52-2) is a highly functionalized, conformationally restricted chiral building block 1. Featuring a pyrrolidone core, it serves as a privileged scaffold in medicinal chemistry, particularly for the synthesis of GABA analogues, peptidomimetics, kinase inhibitors, and targeted protein degraders (PROTACs). The molecule presents three orthogonal sites for chemical diversification: the N-allyl group, the C3-methyl ester, and the C5-lactam, allowing researchers to execute complex synthetic workflows with high chemoselectivity.

Mechanistic Insights & Orthogonal Reactivity

The strategic value of this building block lies in the precise, independent manipulation of its functional handles. As a Senior Application Scientist, it is critical to understand the causality behind reagent selection to prevent off-target reactions.

-

C3-Methyl Ester (Electrophilic Center): This site is susceptible to nucleophilic acyl substitution (e.g., amidation) or selective reduction. By employing mild hydride donors like Lithium Borohydride ( LiBH4 ), the ester can be reduced to a primary alcohol while leaving the lactam entirely intact 2.

-

N-Allyl Group (Protected Amide / Olefin Handle): The allyl group acts as a robust protecting group for the lactam nitrogen, stable to basic and mildly acidic conditions. When removal is required, Palladium(0)-catalyzed deallylation utilizing N,N′ -dimethylbarbituric acid (NDMBA) provides a mild cleavage pathway that does not hydrolyze the C3-ester 3. Alternatively, the terminal olefin can participate in Ruthenium-catalyzed cross-metathesis to extend the N-alkyl chain.

-

C5-Lactam (Conformational Anchor): Provides structural rigidity to the scaffold. If a basic amine is required for the final pharmacophore, the lactam can be globally reduced to a pyrrolidine using strong reducing agents like LiAlH4 or Borane ( BH3 ).

Caption: Divergent synthetic workflows enabled by the orthogonal reactivity of the chiral building block.

Experimental Protocols & Workflows

Protocol 1: Chemoselective Reduction of the C3-Ester to Hydroxymethyl

Objective: Reduce the C3-methyl ester to a primary alcohol without affecting the C5-lactam. Causality: LiBH4 is nucleophilic enough to attack the ester carbonyl but insufficiently reactive to reduce the resonance-stabilized lactam carbonyl at low to ambient temperatures. Self-Validating Workflow:

-

Initiation: Dissolve 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C.

-

Addition: Add LiBH4 (2.0 eq, 2.0 M solution in THF) dropwise. Validation: Evolution of minor gas may occur; maintain temperature to prevent thermal runaway.

-

Propagation: Remove the ice bath and stir at room temperature for 4–6 hours. In-Process Control: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material ( Rf≈0.4 ) should disappear, replaced by a highly polar spot ( Rf≈0.1 ).

-

Quenching: Cool to 0 °C and carefully add saturated aqueous NH4Cl dropwise. Causality: This safely destroys excess hydride and protonates the resulting alkoxide, preventing late-stage over-reduction.

-

Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4 , and concentrate in vacuo.

Protocol 2: Mild Pd-Catalyzed N-Deallylation (Guibé's Conditions)

Objective: Cleave the N-allyl group to yield the free lactam while preserving the C3-ester. Causality: Pd(PPh3)4 undergoes oxidative addition into the N-allyl bond. NDMBA acts as a soft carbon nucleophile that intercepts the π -allyl palladium intermediate, irreversibly transferring the allyl group to the barbituric acid derivative and regenerating the Pd(0) catalyst. Self-Validating Workflow:

-

Initiation: Dissolve the starting material (1.0 eq) and NDMBA (3.0 eq) in anhydrous CH2Cl2 (0.1 M). Degas the solution by bubbling argon for 10 minutes.

-

Catalysis: Add Pd(PPh3)4 (0.05 eq). Heat the mixture to 35 °C for 2–3 hours. In-Process Control: The solution will turn pale yellow. LC-MS should confirm the disappearance of the starting mass and the appearance of the[M-40] free lactam mass.

-

Purification: Dilute with CH2Cl2 and wash with saturated aqueous NaHCO3 (3x). Causality: The allylated NDMBA byproduct and excess NDMBA are highly acidic and partition cleanly into the basic aqueous layer, making this a self-purifying workup.

-

Isolation: Dry the organic layer over MgSO4 , filter, and concentrate.

Caption: Mechanism of Pd-catalyzed N-deallylation utilizing NDMBA as an allyl scavenger.

Quantitative Data Presentation

The table below summarizes the chemoselectivity profile and expected quantitative outcomes for the primary transformations of this building block.

| Transformation | Target Handle | Reagents & Conditions | Chemoselectivity Profile | Expected Yield |

| Ester Reduction | C3-Methyl Ester | LiBH4 , THF, 0 °C to RT | Reduces ester to alcohol; Lactam intact | 80–90% |

| N-Deallylation | N-Allyl Group | Pd(PPh3)4 , NDMBA, DCM, 35 °C | Cleaves N-allyl; Ester & Lactam intact | 85–95% |

| Cross-Metathesis | N-Allyl Olefin | Grubbs II, Methyl Acrylate, DCM | Functionalizes olefin; Ester & Lactam intact | 70–85% |

| Global Reduction | C5-Lactam & C3-Ester | LiAlH4 , THF, Reflux | Reduces both to pyrrolidine and alcohol | 75–85% |

References

-

Journal of Medicinal Chemistry (ACS Publications). Third-Generation Immucillins: Syntheses and Bioactivities of Acyclic Immucillin Inhibitors of Human Purine Nucleoside Phosphorylase. Retrieved from: [Link]

-

The Journal of Organic Chemistry (ACS Publications). Enantioselective Total Syntheses of (−)-FR901483 and (+)-8-epi-FR901483. Retrieved from:[Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the N-Deallylation of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

Abstract

The N-allyl protecting group is a valuable tool in modern organic synthesis, offering stability under a range of conditions. However, its efficient and clean removal is crucial for the successful progression of synthetic routes. This document provides a detailed protocol for the N-deallylation of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester, a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of the most common deallylation strategy, transition metal catalysis, and provide a step-by-step guide for its practical implementation in a research setting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for this transformation.

Introduction: The Strategic Role of the N-Allyl Group and the Imperative of its Removal

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The synthesis of complex pyrrolidine derivatives often necessitates the use of protecting groups to mask reactive functionalities. The N-allyl group, in particular, is favored for its stability towards both acidic and basic conditions, making it orthogonal to many other common protecting groups like Boc and Fmoc.[1]

The deprotection of the N-allyl group is typically achieved through transition metal-catalyzed isomerization and subsequent cleavage.[2] Palladium-based catalysts are the most extensively used for this purpose due to their high efficiency and functional group tolerance.[3][4] The general mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophile, releasing the deprotected amine.[5] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. This application note will focus on a well-established palladium-catalyzed protocol, providing both the "how" and the "why" for each step.

Mechanistic Insight: The Palladium-Catalyzed N-Deallylation Pathway

The palladium(0)-catalyzed deallylation of an N-allyl lactam proceeds through a well-established pathway known as the Tsuji-Trost reaction.[3] The catalytic cycle can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the allyl group and undergoes oxidative addition to the C-N bond, forming a π-allyl palladium(II) complex.[6]

-

Nucleophilic Attack: A nucleophilic "allyl scavenger" attacks the π-allyl complex, transferring the allyl group from the palladium to the scavenger.

-

Reductive Elimination & Catalyst Regeneration: The resulting palladium(0) species is regenerated, allowing it to re-enter the catalytic cycle.[6]

The choice of allyl scavenger is critical to drive the reaction to completion. A variety of scavengers can be employed, with common examples being morpholine, dimedone, or a mild hydride source like phenylsilane.[1]

Experimental Protocol: N-Deallylation of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

This protocol is designed for the efficient N-deallylation of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester using a palladium catalyst and a suitable allyl scavenger.

Materials and Reagents

| Reagent | Grade | Supplier (Example) | Notes |

| 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | ≥95% | Commercially available | Starting material |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Sigma-Aldrich | Air-sensitive, handle under inert atmosphere |

| Phenylsilane | ≥97% | Sigma-Aldrich | Allyl scavenger |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent |

| Diethyl ether | Reagent grade | Fisher Scientific | For precipitation/washing |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS reagent | VWR | For workup |

| Brine (Saturated aqueous NaCl) | ACS reagent | VWR | For workup |

| Anhydrous magnesium sulfate (MgSO₄) | ACS reagent | VWR | For drying organic phase |

| Silica gel | 60 Å, 230-400 mesh | VWR | For column chromatography |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (1.0 eq).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

-

Catalyst and Scavenger Addition:

-

To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq). A color change to yellow or orange is typically observed.

-

Following the catalyst addition, add phenylsilane (2.0 eq) dropwise via syringe.[1] The use of a silane as an allyl scavenger is a mild and effective method.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

-

Workup:

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular formula for the product is C₆H₉NO₃ with a molecular weight of 143.14 g/mol .[8]

Workflow Visualization

Caption: Experimental workflow for the N-deallylation of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Inactive catalyst, insufficient scavenger, low temperature. | Ensure the Pd(PPh₃)₄ is fresh and handled under inert conditions. Add an additional portion of the catalyst and/or scavenger. Gently warm the reaction mixture (e.g., to 40 °C). |

| Formation of Byproducts | Side reactions of the starting material or product. | Ensure the starting material is pure. Consider a different allyl scavenger, such as morpholine or N,N'-dimethylbarbituric acid.[2] |

| Low Isolated Yield | Inefficient extraction or purification. | Perform multiple extractions during workup. Optimize the eluent system for column chromatography to ensure good separation. |

Conclusion

The palladium-catalyzed N-deallylation of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a reliable and high-yielding transformation. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently remove the N-allyl protecting group, paving the way for further synthetic manipulations. The protocol detailed herein provides a solid foundation for the successful execution of this important reaction in a laboratory setting.

References

-

A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry - ACS Publications. [Link]

-

5-Oxo-pyrrolidine-3-carboxylic acid methyl ester. ChemBK. [Link]

-

Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation of Aryl Allyl Ether, Amine, and Amino Acids. Organic Letters - ACS Publications. [Link]

-

Mild and selective palladium(0)-catalyzed deallylation of allylic amines. Allylamine and diallylamine as very convenient ammonia equivalents for the synthesis of primary amines. The Journal of Organic Chemistry. [Link]

-

Mild and selective palladium(0)-catalyzed deallylation of allylic amines. Allylamine and diallylamine as very convenient ammonia equivalents for the synthesis of primary amines. American Chemical Society. [Link]

-

Hydrolytic Deallylation of N‐Allyl Amides Catalyzed by PdII Complexes. ResearchGate. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

-

Alloc Protecting Group Removal Protocol. Peptide Sciences. [Link]

-

Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec. [Link]

-

Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol. pubs.acs.org. [Link]

-

(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure. [Link]

-

Rhodium-Catalyzed Allyl Transfer from Homoallyl Alcohols to Aldehydes via Retro-Allylation Followed by Isomerization into Ketones. Organic Letters - ACS Publications. [Link]

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

-

Rhodium-catalyzed hydroborations of allylamine and allylimines. Personal Web Sites. [Link]

-

Rhodium-Catalyzed Regiodivergent Hydrothiolation of Allyl Amines and Imines. PubMed. [Link]

- Transition metal-catalyzed processes for the preparation of n-allyl compounds and use thereof.

-

N-Dealkylation of Amines. MDPI. [Link]

-

Transition Metal Catalysis! Mechanism Monday #39. YouTube. [Link]

- Dewatering and purification of crude pyrrolidine.

-

Rhodium-catalyzed oxidative amidation of allylic alcohols and aldehydes: effective conversion of amines and anilines into amides. Chemical Science (RSC Publishing). [Link]

-

Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. PMC. [Link]

-

Introduction to Transition Metals and Mechanistic Steps. Chemistry LibreTexts. [Link]

-

Introduction to Transition Metal Catalysis. YouTube. [Link]

-

Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

-

Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400. Green Chemistry (RSC Publishing). [Link]

- Process for the purification of 2-pyrrolidone.

-

δ-Lactam synthesis. Organic Chemistry Portal. [Link]

-

Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ResearchGate. [Link]

-

Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC. [Link]

-

Palladium-Catalyzed Enantioselective Relay Heck Arylation of Enelactams: Accessing α,β-Unsaturated δ-Lactams. PMC. [Link]

- Purification of N-methyl-2-pyrrolidone.

-

Palladium-Catalyzed Allylic Alkylation of Carboxylic Acid Derivatives: N-Acyloxazolinones as Ester Enolate Equivalents. PMC. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

-

Lactam synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

Application Note: Photoredox-Catalyzed Minisci C–H Alkylation for the Late-Stage Functionalization of Bioactive Molecules

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

In modern drug discovery, Late-Stage Functionalization (LSF) has emerged as a transformative paradigm. Rather than relying on rigid, de novo synthetic routes to build structure-activity relationship (SAR) libraries, LSF allows medicinal chemists to directly append new pharmacophores onto complex, pre-existing bioactive scaffolds[1].

N-heteroarenes (e.g., pyridines, quinolines, isoquinolines) are ubiquitous in FDA-approved drugs. Historically, the functionalization of these electron-deficient rings relied on the classical Minisci reaction, which required harsh stoichiometric oxidants (e.g., silver salts), high temperatures, and highly acidic media—conditions that typically degrade complex pharmaceuticals. The advent of visible-light photoredox catalysis has revolutionized this approach, enabling the generation of carbon-centered radicals from abundant precursors (such as carboxylic acids, alkyl iodides, or 1,4-dihydropyridines) under exceptionally mild, room-temperature conditions[2].

This application note details the mechanistic rationale, quantitative optimization, and a self-validating experimental protocol for the late-stage C–H alkylation of bioactive N-heterocycles using photoredox catalysis.

Mechanistic Rationale & Causality of Experimental Design

To successfully apply photoredox Minisci reactions to complex molecules, one must understand the causality behind each reagent choice. The protocol described herein utilizes a highly oxidizing photocatalyst (such as the Iridium complex [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 or the metal-free organic dye 4CzIPN), a radical precursor, and an oxidant/sacrificial electron acceptor.

-

The Role of the Photocatalyst: Upon irradiation with blue LEDs (~450 nm), the photocatalyst undergoes a metal-to-ligand charge transfer (MLCT) to reach a long-lived excited state. This excited state is highly oxidizing and can undergo Single-Electron Transfer (SET) to generate reactive intermediates without the need for extreme heat[3].

-

LUMO-Lowering Regiocontrol (The Acid Additive): The addition of Brønsted acids (like Trifluoroacetic acid, TFA) is not merely for solubility. Protonation of the basic nitrogen on the bioactive heterocycle significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This enhances its electrophilicity, directing the somophilic attack of the nucleophilic alkyl radical specifically to the 2- or 4-position, ensuring high regioselectivity.

-

Radical Generation: When using carboxylic acids as precursors, a persulfate oxidant ( S2O82− ) is often employed. The photocatalyst reduces the persulfate to generate a highly reactive sulfate radical anion ( SO4∙− ). This species performs a Hydrogen Atom Transfer (HAT) on the carboxylic acid, triggering rapid decarboxylation to yield the desired alkyl radical ( R∙ ). Alternatively, unactivated alkyl iodides can be cleaved directly via SET in the presence of specific catalysts and aerial oxygen[2].

Caption: Photoredox catalytic cycle for the Minisci C–H alkylation of bioactive N-heterocycles.

Quantitative Data: Reaction Optimization

To demonstrate the causality of the reaction parameters, the following table summarizes the optimization for the late-stage isopropylation of Fasudil (a Rho-kinase inhibitor containing an isoquinoline core). The data clearly illustrates that the reaction is a self-contained system requiring the synergistic presence of light, catalyst, and oxidant. While some recent advancements have achieved light-free conditions using specific solvent effects[4], the standard photoredox manifold remains the most broadly applicable for complex substrates.

| Entry | Photocatalyst (2 mol%) | Oxidant (2.0 eq) | Acid Additive | Light Source | Yield (%) | Causality / Observation |

| 1 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | (NH4)2S2O8 | TFA (1.5 eq) | Blue LED | 88% | Optimal conditions; rapid turnover. |

| 2 | Ru(bpy)3Cl2 | (NH4)2S2O8 | TFA (1.5 eq) | Blue LED | 42% | Ru(II) has lower oxidation potential than Ir(III). |

| 3 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | None | TFA (1.5 eq) | Blue LED | 0% | No electron sink to regenerate the catalyst. |

| 4 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | (NH4)2S2O8 | None | Blue LED | 15% | Unprotonated heterocycle lacks electrophilicity. |

| 5 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | (NH4)2S2O8 | TFA (1.5 eq) | Dark | 0% | Confirms strict photochemical dependence. |

| 6 | 4CzIPN (Metal-Free) | Aerial O2 | TFA (1.5 eq) | Blue LED | 81% | Viable, sustainable metal-free alternative[2]. |

Detailed Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway rather than degrading the valuable bioactive starting material.

Materials Required

-

Substrate: Bioactive N-heterocycle (e.g., Fasudil, Camptothecin, or Quinine) (0.5 mmol, 1.0 equiv)

-

Radical Precursor: Aliphatic carboxylic acid or unactivated alkyl iodide (1.5 mmol, 3.0 equiv)

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.01 mmol, 2 mol%)

-

Oxidant: Ammonium persulfate (NH4)2S2O8 (1.0 mmol, 2.0 equiv)

-

Solvent: DMSO / H2O (1:1 v/v, 5.0 mL)

-

Additive: Trifluoroacetic acid (TFA) (0.75 mmol, 1.5 equiv)

Step-by-Step Methodology

Step 1: Reaction Assembly & Atmosphere Control

-

Equip a 10 mL borosilicate glass Schlenk tube with a PTFE-coated magnetic stir bar.

-

Add the bioactive substrate, photocatalyst, and oxidant to the tube.

-

In a separate vial, prepare the solvent mixture (DMSO/ H2O ) and add the TFA and the radical precursor (if liquid).

-

Transfer the solvent mixture to the Schlenk tube.

-

Causality Check (Degassing): Oxygen is a triplet diradical that rapidly quenches the excited state of the Ir(III) photocatalyst via energy transfer. To prevent this, seal the tube and sparge the solution with Argon for 15 minutes, or perform three freeze-pump-thaw cycles. (Note: If utilizing the 4CzIPN/ O2 method[2], omit this step and leave open to an air balloon).

Step 2: Photochemical Irradiation

-

Place the Schlenk tube in a photoreactor equipped with 450 nm Blue LEDs.

-

Causality Check (Temperature Control): High-intensity LEDs generate significant heat, which can lead to thermal degradation of complex pharmaceuticals. Position a cooling fan directly on the reaction vessel to maintain the internal temperature at 25 °C ± 2 °C.

-

Stir vigorously (800 rpm) to ensure uniform light penetration.

Step 3: In-Process Validation (Self-Validating Checkpoint)

-

After 2 hours of irradiation, briefly pause the LEDs and extract a 10 µL aliquot using a micro-syringe under positive Argon pressure.

-

Dilute the aliquot in 1 mL of HPLC-grade Acetonitrile and analyze via LC-MS.

-

Validation Criteria: You must observe the depletion of the [M+H]+ peak of the starting material and the emergence of the [M+R+H]+ peak of the alkylated product. If only the starting material is present, verify the emission spectrum of your LEDs and check for oxygen leaks.

Step 4: Quenching and Isolation

-

Upon complete consumption of the starting material (typically 4–12 hours), turn off the light source.

-

Dilute the reaction mixture with saturated aqueous NaHCO3 (15 mL) to neutralize the TFA and deprotonate the functionalized heterocycle.

-

Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, typically CH2Cl2 /MeOH gradients) to isolate the late-stage functionalized bioactive molecule.

Caption: Step-by-step experimental workflow with built-in analytical validation loops.

References

- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines Source: Journal of the American Chemical Society / NIH PubMed Central URL

- Source: Organic Letters (ACS Publications)

- Late-Stage Functionalization of Arylacetic Acids by Photoredox-Catalyzed Decarboxylative Carbon-Heteroatom Bond Formation Source: Chemistry - A European Journal / NIH PubMed URL

- Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Application Note: 1-Allyl-5-oxo-pyrrolidine-3-carboxylic Acid Methyl Ester as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

The pyrrolidinone core is a highly versatile and recognized scaffold in modern medicinal chemistry, functioning as a conformationally restricted peptidomimetic framework[1]. Specifically, 5-oxopyrrolidine-3-carboxylic acid derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties[2].

The compound 1-allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (CAS: 71548-52-2) serves as an advanced, orthogonally functionalizable building block. The C3-methyl ester provides a precise vector for amidation or hydrolysis, while the N-allyl moiety enables late-stage diversification via cross-metathesis, hydroboration, or click chemistry. This application note details the structural rationale, self-validating synthetic protocols, and biological applications of this crucial intermediate.

Chemical Profiling and Structural Rationale

The sp³-rich nature of the pyrrolidinone ring improves the "escape from flatland" metric in drug design, enhancing aqueous solubility and target specificity compared to planar aromatic systems[3]. The N-allyl group is stable to mild acids, bases, and nucleophiles, yet can be selectively activated using transition-metal catalysis.

Table 1: Physicochemical Properties & Structural Rationale

| Property | Value | Medicinal Chemistry Rationale |

| Chemical Formula | C₉H₁₃NO₃ | Low molecular weight enables extensive downstream functionalization without exceeding Lipinski's Rule of 5. |

| Molecular Weight | 183.20 g/mol | Ideal fragment-like MW for hit-to-lead optimization. |

| H-Bond Donors | 0 | Enhances membrane permeability; amidation of the ester can introduce specific donors. |

| H-Bond Acceptors | 3 | The lactam carbonyl and ester oxygens serve as potent hydrogen bond acceptors for target binding. |

| LogP (Predicted) | ~0.8 - 1.2 | Optimal lipophilicity for oral bioavailability and favorable ADME profiles. |

| Rotatable Bonds | 4 | Balances conformational flexibility with the rigidity of the pyrrolidinone ring. |

Synthetic Methodologies & Functionalization Workflows

The synthesis of the core scaffold relies on a highly efficient, atom-economical Aza-Michael addition followed by intramolecular lactamization. By utilizing dimethyl itaconate instead of itaconic acid, the formation of polymeric side products is suppressed, and the C3-ester is preserved for orthogonal downstream derivatization.

Figure 1: Synthetic workflow for the generation and diversification of the 5-oxopyrrolidine scaffold.

Protocol A: Self-Validating Synthesis of the Core Scaffold

Objective: One-pot synthesis of 1-allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. Causality: Methanol is selected as the solvent to prevent transesterification of the methyl ester. The reaction is initially stirred at room temperature to favor the kinetic Aza-Michael addition, followed by reflux to drive the thermodynamic lactamization.

Step-by-Step Procedure:

-

Initiation: Dissolve dimethyl itaconate (1.0 equiv, 10 mmol) in anhydrous methanol (20 mL) under an inert nitrogen atmosphere.

-

Amine Addition: Cool the solution to 0 °C. Add allylamine (1.05 equiv, 10.5 mmol) dropwise over 10 minutes to control the exothermic Aza-Michael addition.

-

Cyclization: Remove the ice bath and stir at room temperature for 2 hours. Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 12 hours to complete lactamization.

-

Validation Check 1 (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The product will stain bright yellow with KMnO₄ due to the N-allyl double bond, confirming the presence of the alkene.

-

Workup: Concentrate the reaction mixture in vacuo. Redissolve the crude oil in dichloromethane (30 mL) and wash with 1M HCl (15 mL) to remove unreacted allylamine, followed by brine (15 mL).

-

Validation Check 2 (NMR): Dry the organic layer over Na₂SO₄ and concentrate. ¹H NMR (CDCl₃) must show the disappearance of the itaconate vinylic protons (~5.6 and 6.2 ppm) and the appearance of the allyl multiplet (~5.7-5.9 ppm) and terminal alkene protons (~5.1-5.2 ppm).

Protocol B: Late-Stage Amidation for Library Generation

Objective: Conversion of the C3-methyl ester into a bioactive amide derivative. Causality: Direct amidation of methyl esters can be sluggish. A two-step saponification-coupling sequence using HATU ensures high yields and prevents epimerization at the C3 stereocenter.

Step-by-Step Procedure:

-

Saponification: Dissolve the core scaffold (5 mmol) in THF/H₂O (3:1, 16 mL). Add LiOH·H₂O (1.5 equiv) and stir at room temperature for 3 hours.

-

Acidification: Acidify to pH 3 using 1M HCl, extract with EtOAc (3 x 20 mL), dry, and concentrate to yield the free carboxylic acid (CAS: 16199-99-8)[4].

-

Coupling: Dissolve the acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester.

-

Diversification: Add the desired primary or secondary amine (1.1 equiv) and stir for 4 hours at room temperature.

-